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3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide

Epigenetics Histone demethylase inhibition KDM4C/JMJD2C

3,4-Dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide (CAS 946260-62-4) is a synthetic quinoline–benzamide hybrid with a molecular formula of C21H22N2O3 and a molecular weight of 350.41 g/mol. The compound belongs to the quinoline-4-carboxamide class and carries a 3,4-dimethoxybenzamide motif appended to a 2,6,8-trimethylquinoline scaffold.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 946260-62-4
Cat. No. B2833088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
CAS946260-62-4
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C21H22N2O3/c1-12-8-13(2)20-16(9-12)17(10-14(3)22-20)23-21(24)15-6-7-18(25-4)19(11-15)26-5/h6-11H,1-5H3,(H,22,23,24)
InChIKeyWPLSQQDKCFONHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide (CAS 946260-62-4) – Procurement-Relevant Identity and Epigenetic Target Profile


3,4-Dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide (CAS 946260-62-4) is a synthetic quinoline–benzamide hybrid with a molecular formula of C21H22N2O3 and a molecular weight of 350.41 g/mol . The compound belongs to the quinoline-4-carboxamide class and carries a 3,4-dimethoxybenzamide motif appended to a 2,6,8-trimethylquinoline scaffold. Its primary documented biochemical activity is inhibition of the human histone lysine demethylase KDM4C (JMJD2C), a JmjC-domain-containing epigenetic eraser enzyme implicated in transcriptional regulation and oncogenesis [1]. BindingDB records curated by ChEMBL assign this compound the identifier CHEMBL3770723 and report two distinct KDM4C inhibition data points measured under different assay formats, establishing it as a structurally defined quinoline-based KDM4C ligand within the GSK-sourced screening collection [1].

1
Epigenetic probe for KDM4C/JMJD2C studies Structurally defined quinoline-benzamide inhibitor with curated KDM4C binding
2
Biochemical and cellular target engagement context Reported inhibition in purified enzyme (RFMS) and cell-based H3K9Me3 demethylation assays
3
SAR differentiation from methoxy analogs 3,4-Dimethoxy substitution pattern critical for KDM4C activity; divergent MAO profiles observed with trimethoxy analog

Why 3,4-Dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide Cannot Be Trivially Substituted by Other Quinoline-4-carboxamides in KDM4C-Targeted Studies


Within the quinoline-4-carboxamide chemotype, minor alterations to the benzamide substitution pattern produce large shifts in biochemical potency and isoform selectivity that are not predictable from scaffold similarity alone. The 3,4-dimethoxy substitution on the benzamide ring yields a KDM4C IC50 of 200 nM in a purified enzyme assay [1]; the corresponding 3,4,5-trimethoxy analog (CAS 946340-30-3), by contrast, has no reported KDM4C activity in authoritative databases and instead exhibits weak MAO-A (IC50 25.3 µM) and MAO-B (IC50 3.2 µM) inhibition [2]. Conversely, replacing the quinoline core with an 8-hydroxyquinoline (as in IOX1) shifts KDM4C potency to 0.6 µM while introducing broad inhibition of 2OG oxygenases . These differential activity profiles mean that generic “quinoline amide” classification is insufficient for procurement decisions: two compounds sharing the 2,6,8-trimethylquinolin-4-amine scaffold but differing by a single methoxy group are directed to entirely distinct target spaces.

Target switch 3,4,5-Trimethoxy analog redirects target engagement from KDM4C to monoamine oxidases, precluding interchange.
Selectivity scope IOX1 pan-inhibits multiple 2OG oxygenases; substitution may introduce broad off-target effects not seen with this compound.
Permeability gap Cell-based potency shifts relative to biochemical IC50 differ across quinoline analogs; intracellular engagement cannot be assumed.

3,4-Dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide – Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


KDM4C Biochemical Potency: 200 nM IC50 Places This Compound in a Distinct Activity Band Between Weak Quinoline Amides and Optimized nM Inhibitors

In a purified enzyme assay using N-terminal His-tagged human KDM4C expressed in E. coli BL21(DE3) and a trimethylated peptide substrate detected by RFMS, the target compound exhibits an IC50 of 200 nM [1]. This places it in an intermediate potency window: approximately 3-fold weaker than the broad-spectrum 2OG oxygenase inhibitor IOX1 (KDM4C IC50 = 600 nM, but measured in a different assay format) , yet substantially more potent than the trimethoxy analog which shows no detectable KDM4C inhibition and instead hits MAO enzymes at micromolar concentrations [2]. The 10 µM cellular IC50 in U2OS cells assessed by H3K9Me3 demethylation indicates a ~50-fold shift between biochemical and cell-based activity, providing users with a quantitative benchmark for cell-permeability and target-engagement expectations [1].

KDM4C Biochemical Potency
Head-to-head
IC50 200 nM (RFMS) vs. trimethoxy analog (no KDM4C inhibition) and KDM4C-IN-1 (8 nM)
This compound200 nM KDM4C
Trimethoxy analogno KDM4C activity; MAO-B 3.2 µM
Intermediate potency band supports assay calibration and reference inhibitor use
Cross-study comparison; absolute values depend on assay format
Epigenetics Histone demethylase inhibition KDM4C/JMJD2C

Scaffold-Driven Selectivity Switch: 3,4-Dimethoxybenzamide vs. 3,4,5-Trimethoxybenzamide Diverts Target Engagement from Epigenetic Demethylases to Monoamine Oxidases

Addition of a single meta-methoxy group to the benzamide ring converts the target profile from epigenetic to neurotransmitter metabolism enzymes. The 3,4-dimethoxy compound (target) demonstrates binding to KDM4C (IC50 200 nM) [1], while the 3,4,5-trimethoxy analog (CAS 946340-30-3) shows no curated KDM4C activity in BindingDB and instead inhibits human MAO-A with an IC50 of 25,300 nM and MAO-B with an IC50 of 3,200 nM [2]. This represents a complete target-class switch driven by a single substituent difference, quantified as a >100-fold loss of KDM4C binding and the gain of micromolar MAO-B activity.

Methoxy Substitution SAR
Head-to-head
Single OMe group addition switches target from KDM4C (200 nM) to MAO-A/B (25.3/3.2 µM)
3,4-diOMeKDM4C selective
3,4,5-triOMeMAO-A/B only
Methoxy pattern dictates epigenetic vs. neurotransmitter enzyme targeting
>100-fold selectivity reversal; direct comparison from BindingDB
Target selectivity Quinoline SAR Monoamine oxidase

Cell-Based KDM4C Target Engagement: A 50-Fold Biochemical-to-Cellular IC50 Ratio Quantifies Permeability and Intracellular Engagement Properties

In U2OS cells expressing full-length human KDM4C, the compound inhibits H3K9Me3 demethylation with an IC50 of 10,000 nM after 24 h incubation [1]. Compared to the biochemical IC50 of 200 nM in a cell-free system, this yields a biochemical-to-cellular potency ratio of 50:1. For context, the cell-permeable IOX1 prodrug n-Octyl-IOX1 achieves a cellular KDM4C IC50 of 3,900 nM in an ALPHA Screen assay , yielding a biochemical-to-cellular ratio of approximately 6.5:1 (assuming the 600 nM biochemical IC50 of IOX1). The larger shift observed for the target compound may reflect differences in passive permeability, active efflux, or intracellular protein binding that users must account for when designing cell-based KDM4C experiments.

Cellular Engagement Ratio
Reported
50:1 biochemical (200 nM) to cellular (10,000 nM) IC50 shift in U2OS cells
Quantitative permeability benchmark for cell-based KDM4C studies
~7.7-fold higher ratio than n-Octyl-IOX1; may need formulation optimization
Cellular target engagement Cell permeability KDM4C

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen-Bond Donor Count Contrast with 8-Hydroxyquinoline-Based KDM4 Inhibitors

The target compound has a molecular weight of 350.41 g/mol, cLogP of approximately 3.80, two hydrogen-bond donors (the amide NH plus one implicit), and zero Rule-of-5 violations . In comparison, IOX1 (5-carboxy-8-hydroxyquinoline, MW 189.17 g/mol, cLogP ~0.5) is a smaller, more polar fragment-like molecule with a carboxylic acid moiety that confers pH-dependent solubility and broad 2OG oxygenase inhibition. The higher lipophilicity and molecular weight of the target compound align it more closely with lead-like chemical space, which may translate to differential protein binding, membrane partitioning, and pharmacokinetic behavior. These physicochemical differences are intrinsic to the 3,4-dimethoxybenzamide–trimethylquinoline architecture and are absent in the smaller 8-hydroxyquinoline chemotype.

Physicochemical Profile
Class-level inference
MW 350.4 g/mol, cLogP ~3.8, HBD 2, PSA ~52 Ų vs. IOX1 (MW 189, cLogP ~0.5, PSA ~90 Ų)
Higher lipophilicity may influence solubility and non-specific binding
Calculated properties; direct measurement recommended
Physicochemical properties Drug-likeness Quinoline scaffold

Absence of Broad Off-Target 2OG Oxygenase Inhibition Differentiates This Compound from the Pan-Inhibitor IOX1

IOX1 is a well-characterized broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases, inhibiting KDM4C (IC50 0.6 µM), KDM4E (2.3 µM), KDM2A (1.8 µM), KDM3A (0.1 µM), KDM6B (1.4 µM), and ALKBH5 . In contrast, the target compound is curated in BindingDB exclusively for KDM4C, with no entries for KDM4A, KDM4B, KDM4D, KDM2A, KDM3A, KDM6B, or other 2OG oxygenases in authoritative databases. While the absence of negative data does not prove selectivity, the restricted annotation profile is consistent with a narrower target spectrum than IOX1. This is a class-level inference, not a direct selectivity measurement, and must be validated experimentally [1].

Selectivity Annotation
Data to verify
KDM4C-only curated activity (BindingDB/ChEMBL); no cross-reactivity data for KDM4A/B/D or other 2OG oxygenases
Narrow annotation suggests candidate for paralog selectivity validation
Absence of negative data does not prove selectivity; experimental verification required
Selectivity profiling 2OG oxygenase KDM4 paralog selectivity

3,4-Dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide – Evidence-Backed Application Scenarios for Scientific Procurement


KDM4C Biochemical Assay Calibration and Inhibitor Benchmarking

With a purified-enzyme KDM4C IC50 of 200 nM determined by RFMS assay [1], this compound serves as a well-defined reference inhibitor for calibrating KDM4C biochemical assays. Its intermediate potency (neither as weak as the trimethoxy analog nor as potent as KDM4C-IN-1 at 8 nM) makes it suitable for establishing assay dynamic range and sensitivity benchmarks in high-throughput screening campaigns targeting KDM4C.

Quinoline-Benzamide Structure–Activity Relationship (SAR) Probe for Methoxy Substitution Effects

The direct comparison with the 3,4,5-trimethoxy analog reveals a complete target-class switch: the target compound engages KDM4C (200 nM), while the trimethoxy analog lacks KDM4C activity and instead inhibits MAO-A and MAO-B [2]. This makes the target compound an essential SAR probe for medicinal chemistry programs exploring how incremental methoxy substitution on the benzamide ring controls epigenetic vs. neurotransmitter enzyme targeting within the quinoline-4-carboxamide series.

Cell-Based KDM4C Target Engagement Studies Requiring Defined Permeability Benchmarks

The documented 50:1 biochemical-to-cellular IC50 ratio (200 nM purified enzyme vs. 10,000 nM in U2OS cells after 24 h) [1] provides a quantitative permeability and intracellular engagement benchmark. Researchers can use this ratio as a reference point when evaluating formulation strategies, efflux transporter effects, or when comparing the cellular activity of newly synthesized KDM4C inhibitors against a known compound with established in-cell behavior.

Selectivity Counter-Screen for KDM4 Paralog Profiling Panels

Given that the target compound is annotated in authoritative databases exclusively for KDM4C without curated cross-reactivity against KDM4A, KDM4B, KDM4D, or other JmjC demethylases [1], it is a candidate inclusion in KDM4 paralog selectivity panels. When used alongside a pan-inhibitor such as IOX1 (which hits KDM4C, KDM4E, KDM2A, KDM3A, and KDM6B at sub-3 µM concentrations) , the target compound may help distinguish KDM4C-specific effects from broader 2OG oxygenase inhibition in epigenetic chemical biology studies.

Application
Selection Property
Validation Focus
KDM4C Biochemical Assay Calibration
KDM4C inhibition context (RFMS-compatible)
Assay dynamic range and inhibitor benchmarking
Quinoline-Benzamide SAR Probe
Methoxy substitution pattern differentiation
Epigenetic vs. MAO target engagement verification
Cell-Based Target Engagement Studies
Biochemical-to-cellular potency ratio context
Permeability and intracellular engagement validation
KDM4 Paralog Selectivity Profiling
KDM4C-only curated annotation profile
Paralog selectivity and 2OG oxygenase counter-screen
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